(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide
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Overview
Description
(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide is a chemical compound known for its unique structure and properties It consists of a phenyl ring substituted with a 2,3-dihydroxypropoxy group and a trimethylammonium group, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide typically involves the reaction of a phenolic compound with an epoxide, followed by quaternization with a trimethylamine source. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide involves its interaction with biological molecules. The phenolic hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in microbial cells, leading to their death. Additionally, the compound can interact with cellular membranes, disrupting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
Phenol: A simple phenolic compound with antimicrobial properties.
Hydroquinone: A phenolic compound with antioxidant properties.
Quinone: An oxidized form of phenol with redox activity.
Uniqueness
(o-(2,3-Dihydroxypropoxy)phenyl)trimethylammonium bromide is unique due to its combination of a phenolic structure with a quaternary ammonium group. This combination enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
109731-99-9 |
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Molecular Formula |
C12H20BrNO3 |
Molecular Weight |
306.20 g/mol |
IUPAC Name |
[2-(2,3-dihydroxypropoxy)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C12H20NO3.BrH/c1-13(2,3)11-6-4-5-7-12(11)16-9-10(15)8-14;/h4-7,10,14-15H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
IZDMGCXUXGUNAX-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1OCC(CO)O.[Br-] |
Origin of Product |
United States |
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